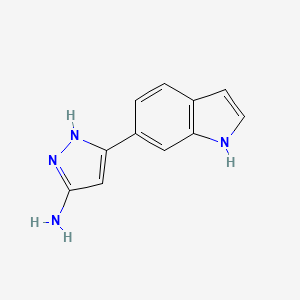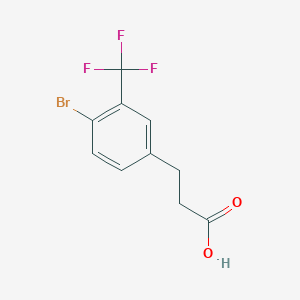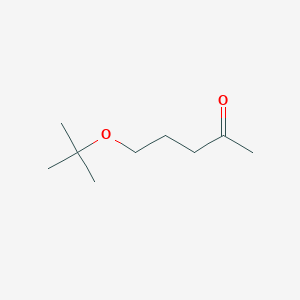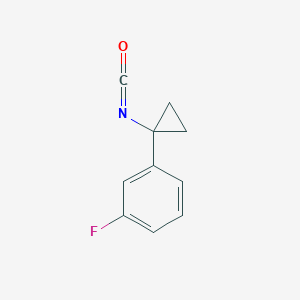
4-Cyano-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C₇H₅N₃O₄S. It is characterized by the presence of a cyano group (-CN), a nitro group (-NO₂), and a sulfonamide group (-SO₂NH₂) attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-nitrobenzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route has been developed that employs metal-promoted tandem nitration and halogenation, which shows high chemoselectivity and functional group compatibility . The reaction conditions often involve the use of nitration reagents such as Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O, and NH₄NO₃ .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a catalyst, lithium aluminum hydride (LiAlH₄), and sodium borohydride (NaBH₄). Oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can also be used.
Major Products Formed
The major products formed from these reactions include 4-amino-2-nitrobenzenesulfonamide and 4-cyano-2-aminobenzenesulfonamide, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Cyano-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and electronic materials
Mécanisme D'action
The mechanism of action of 4-Cyano-2-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site. The cyano and nitro groups can participate in redox reactions, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Halo-2-nitrophenylbenzenesulfonamide: Similar structure but with a halogen substituent instead of a cyano group.
2-Nitrobenzenesulfonamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
Uniqueness
4-Cyano-2-nitrobenzenesulfonamide is unique due to the presence of both cyano and nitro groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
29092-36-2 |
|---|---|
Formule moléculaire |
C7H5N3O4S |
Poids moléculaire |
227.20 g/mol |
Nom IUPAC |
4-cyano-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H5N3O4S/c8-4-5-1-2-7(15(9,13)14)6(3-5)10(11)12/h1-3H,(H2,9,13,14) |
Clé InChI |
QOMLMUXYEJQPPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13536535.png)

![Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13536557.png)




![tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride](/img/structure/B13536601.png)

![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)



